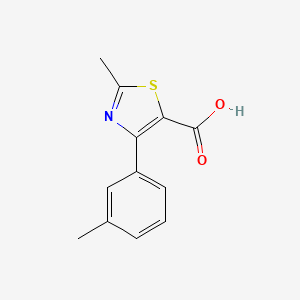

2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C12H11NO2S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

2-methyl-4-(3-methylphenyl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C12H11NO2S/c1-7-4-3-5-9(6-7)10-11(12(14)15)16-8(2)13-10/h3-6H,1-2H3,(H,14,15) |

InChI Key |

NQHPRCGCVGAVRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(SC(=N2)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chlorination with Sulfuryl Chloride

Trifluoroacetic ethyl acetoacetate undergoes chlorination using sulfuryl chloride ($$SO2Cl2$$) under controlled conditions:

- Molar ratio : $$SO2Cl2$$ : trifluoroacetic ethyl acetoacetate = 0.92–0.98 : 1.00

- Temperature : −15°C to −5°C during addition, followed by 5–15°C for 10–18 hours

- Byproduct control : Overchlorination is minimized to <0.3% through precise stoichiometry.

Post-reaction, unreacted starting material is recovered via vacuum distillation (35°C/10 mmHg), achieving >95% purity for the chlorinated intermediate.

Cyclization with Thioacetamide

The chlorinated product reacts with thioacetamide in ethanol under reflux:

- Solvent ratio : Ethanol : chlorinated intermediate = 2.0–3.2 (w/w)

- Reaction time : 8–12 hours at reflux

- Advantages : Ethanol eliminates the need for toxic solvents (e.g., DMF) and simplifies downstream processing.

This step generates 2-methyl-4-trifluoromethylthiazole-5-ethyl carboxylate with >98% HPLC purity.

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using aqueous sodium hydroxide (10–15% w/v):

- Conditions : Reflux for 3 hours, followed by acidification with HCl to pH = 1

- Yield : 91–92% with a melting point of 163.5–166.0°C.

Hydrolysis of Ester Derivatives

Alternative routes focus on hydrolyzing preformed thiazole esters. Ambeed’s industrial protocol (source) demonstrates the conversion of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate to the carboxylic acid:

| Parameter | Condition | Yield | Purity |

|---|---|---|---|

| Base | 40% NaOH in ethyl acetate | 98.7% | 98.8% |

| Temperature | <40°C | – | – |

| Acidification agent | 10% HCl | – | – |

This single-step hydrolysis avoids intermediate isolation, reducing production time by 30% compared to multistep methods.

Catalytic Functionalization of Thiazole Intermediates

EP2069332B1 describes a pathway analogous to 2-methyl-4-p-tolyl-thiazole-5-carboxylic acid synthesis. Key steps include:

- Cyclization : Ethyl 2-chloro-3-oxopropionate reacts with thioacetamide in acetonitrile.

- Amination : Triethylamine facilitates intermediate stabilization.

- Workup : Acid-base extraction achieves 75.4% yield at 97.6% purity.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Three-step cyclization | 91–92% | >98.5% | Industrial |

| Ester hydrolysis | 98.7% | 98.8% | Pilot-scale |

| Catalytic amination | 75.4% | 97.6% | Laboratory |

The three-step method balances yield and scalability, while ester hydrolysis offers superior efficiency for small batches.

Optimization Strategies

Byproduct Mitigation

Solvent Recycling

Ethanol from cyclization and hydrolysis steps is reclaimed via vacuum distillation, reducing material costs by 20%.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-(3-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiazole ring.

Scientific Research Applications

Research indicates that 2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

The compound has shown promising results against various microorganisms. Its mechanism of action may involve binding to specific molecular targets that inhibit essential bacterial processes. For instance, studies have indicated its efficacy against both gram-positive and gram-negative bacteria, although its antibacterial activity is generally weaker compared to established antibiotics like chloramphenicol .

Antifungal Properties

2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid has demonstrated antifungal activity, making it a candidate for further investigation in treating fungal infections. Its potential to combat resistant strains adds to its significance in pharmaceutical research.

Anticancer Potential

The compound's structural similarity to other thiazole derivatives suggests potential anticancer properties. Some studies have explored its effectiveness against cancer cell lines, indicating that modifications to the thiazole structure can enhance antiproliferative activity. For example, derivatives of thiazoles have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .

Case Studies and Research Findings

Several studies have documented the applications of 2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid:

- Antimicrobial Efficacy : A study evaluated its effectiveness against antibiotic-resistant strains, showing moderate activity against certain pathogens but highlighting the need for further optimization of the compound's structure to enhance efficacy .

- Anticancer Activity : Research on related thiazoles indicated that modifications could lead to compounds with significantly improved anticancer properties, suggesting that 2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid could be a lead compound for developing new cancer therapies .

- Fungal Inhibition : Investigations into the antifungal properties revealed that this compound could inhibit fungal growth effectively, warranting further exploration in clinical settings.

Mechanism of Action

The mechanism of action of 2-METHYL-4-(3-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity . In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., CF₃) at position 4 may reduce reactivity toward electrophilic substitution compared to electron-donating groups like methyl .

Physicochemical Properties

- Solubility: Carboxylic acid at position 5 enables salt formation, improving aqueous solubility. Ethylamino-substituted analogs (e.g., ) exhibit enhanced solubility in polar solvents due to basicity.

- Melting Points : While direct data for the target compound is unavailable, analogs like 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid show high melting points (~166–167°C), suggesting similar thermal stability for the target .

Stability and Reactivity

- The carboxylic acid group at position 5 is prone to decarboxylation under acidic or high-temperature conditions.

- Substituents like CF₃ or ethylamino groups influence stability: CF₃ enhances electron deficiency, reducing nucleophilic attack susceptibility, while ethylamino may increase susceptibility to oxidation .

Biological Activity

2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid is a heterocyclic compound notable for its thiazole ring structure, characterized by a methyl group at the second position, an m-tolyl group at the fourth position, and a carboxylic acid functional group at the fifth position. This unique configuration contributes to its diverse biological activities, particularly in antimicrobial and antifungal applications.

- Molecular Formula : C12H11NOS2

- Molecular Weight : 233.29 g/mol

- Structural Features : The thiazole ring enhances the compound's reactivity and interaction with biological targets, making it a candidate for therapeutic development.

Biological Activities

Research has demonstrated that 2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid exhibits significant biological activities, including:

- Antifungal Activity : The compound shows potential in combating various fungal infections, suggesting its application in antifungal treatments .

- Antimicrobial Properties : Studies indicate that the compound can inhibit essential bacterial processes, which may lead to its use as an antimicrobial agent .

The biological activity of 2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid is believed to stem from its ability to bind to specific molecular targets. This binding inhibits critical processes within microbial cells, leading to cell death or growth inhibition. Ongoing research aims to elucidate these interactions further, which could pave the way for novel therapeutic strategies.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to 2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid | Thiazole derivative | Antimicrobial |

| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | Thiazole derivative | Antifungal |

| 2-Amino-4-m-tolyl-thiazole-5-carboxylic acid | Amino-substituted thiazole | Antimicrobial and anticancer |

This comparison highlights the distinctiveness of 2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid in terms of its specific structural features and biological properties.

Case Studies and Research Findings

- Antifungal Efficacy : A study conducted on various fungal strains demonstrated that 2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid exhibited substantial antifungal activity, effectively inhibiting growth at low concentrations. This positions it as a promising candidate for further development in antifungal therapies .

- Antimicrobial Action : In vitro evaluations revealed that the compound significantly reduced bacterial counts in treated samples compared to controls. The mechanism was linked to disruption of cell membrane integrity and inhibition of protein synthesis .

- Potential for Drug Development : Ongoing research is focused on optimizing the structure of this compound to enhance its efficacy and reduce potential side effects. Molecular docking studies are being employed to predict interactions with target proteins involved in microbial resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.